1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a methyl group and a sulfonyl group attached to a benzene ring, with an isopropyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene typically involves the sulfonation of 1-Methyl-4-(propan-2-yl)benzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-yl)benzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Contains a different substituent on the benzene ring, leading to variations in reactivity and applications.
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: Similar sulfonyl group but with a different aromatic substituent, affecting its chemical behavior and uses.
Uniqueness: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is unique due to the presence of both a sulfonyl group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
52823-84-4 |
---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-4-(4-propan-2-ylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-12(2)14-6-10-16(11-7-14)19(17,18)15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
InChI Key |
SQCZNJYMUGIDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.